CC-223

Vue d'ensemble

Description

CC-223 est un inhibiteur puissant et sélectif de la kinase cible de la rapamycine chez les mammifères (mTOR). La kinase mTOR est une kinase sérine/thréonine qui joue un rôle crucial dans la régulation de la croissance cellulaire, du métabolisme, de la prolifération et de la survie. Elle existe sous forme de deux complexes multiprotéiques distincts, le complexe mTOR-1 (mTORC1) et le complexe mTOR-2 (mTORC2), qui sont des médiateurs essentiels de la voie de la phosphoinositide 3-kinase (PI3K)–AKT .

Applications De Recherche Scientifique

Le CC-223 a des applications significatives dans la recherche scientifique, en particulier dans les domaines de l'oncologie et de la thérapeutique anticancéreuse. Il a démontré une activité inhibitrice de la croissance dans diverses lignées cellulaires tumorales hématologiques et solides. Le composé a montré une activité antiproliférative améliorée par rapport à la rapamycine, un inhibiteur de mTOR bien connu. Le this compound est actuellement en essais cliniques de phase I et a montré des résultats prometteurs dans des études précliniques, y compris une inhibition de la croissance tumorale dépendante de la dose dans de multiples xénogreffes de tumeurs solides .

Mécanisme d'action

Le this compound exerce ses effets en inhibant la kinase mTOR, qui est un régulateur clé de la voie PI3K–AKT. En inhibant à la fois mTORC1 et mTORC2, le this compound bloque efficacement les voies de signalisation en aval qui favorisent la croissance cellulaire, le métabolisme, la prolifération et la survie. Cette double inhibition conduit à une inhibition plus complète des biomarqueurs de la voie mTOR et à une activité antiproliférative améliorée .

Mécanisme D'action

Target of Action

CC-223 is a potent, selective, and orally bioavailable inhibitor of the mammalian target of rapamycin (mTOR) kinase . The primary targets of this compound are the mTOR complex-1 (mTORC1) and mTOR complex-2 (mTORC2), which are critical mediators of the PI3K–AKT pathway . This pathway is frequently mutated in many cancers, leading to hyperactivation of mTOR signaling .

Mode of Action

This compound inhibits the activity of mTOR, which may result in the induction of tumor cell apoptosis and a decrease in tumor cell proliferation . It demonstrates inhibition of mTORC1 and mTORC2 in cellular systems . This inhibition results in more complete inhibition of the mTOR pathway biomarkers and improved antiproliferative activity as compared with rapamycin .

Biochemical Pathways

The mTOR kinase is a serine/threonine kinase that regulates cell growth, metabolism, proliferation, and survival by integrating growth factor signaling with cellular nutritional status and energy use . The inhibition of mTOR by this compound affects the PI3K–AKT pathway, leading to the downregulation of this pathway which is often hyperactivated in many cancers .

Pharmacokinetics

It is orally bioavailable, suggesting good absorption, and it exhibits dose-dependent tumor growth inhibition, indicating effective distribution and metabolism .

Result of Action

This compound induces dose-dependent growth inhibition across a broad panel of tumor cell lines and xenograft models . It results in significant inhibition of mTOR pathway markers in treated tumors, suggesting that the observed antitumor activity of this compound was mediated through inhibition of both mTORC1 and mTORC2 . It also induces apoptosis in a panel of hematologic cancer cell lines .

Action Environment

It is known that a diverse range of environmental factors can profoundly impact the effectiveness of drugs These can include factors such as the patient’s diet, lifestyle, co-administration of other medications, and specific genetic factors

Analyse Biochimique

Biochemical Properties

Cc-223 plays a significant role in biochemical reactions by inhibiting the activity of mTOR kinase. It interacts with the mTOR kinase enzyme, which is a serine/threonine kinase that regulates cell growth, metabolism, proliferation, and survival. By inhibiting mTOR kinase, this compound effectively blocks the downstream signaling pathways mediated by mTORC1 and mTORC2. This inhibition leads to a reduction in the phosphorylation of key proteins such as ribosomal protein S6 kinase (pS6RP) and eukaryotic translation initiation factor 4E-binding protein 1 (p4EBP1), which are involved in protein synthesis and cell growth .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by blocking mTOR signaling. This inhibition affects cell signaling pathways, including the PI3K–AKT pathway, leading to decreased cell survival and increased cell death. Additionally, this compound influences gene expression by reducing the transcription of genes involved in cell growth and metabolism. It also impacts cellular metabolism by decreasing the uptake of glucose and amino acids, thereby reducing the availability of nutrients required for cell growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ATP-binding site of mTOR kinase, thereby inhibiting its activity. This binding prevents the phosphorylation of downstream targets such as pS6RP and p4EBP1, leading to the inhibition of protein synthesis and cell growth. This compound also inhibits the phosphorylation of AKT at serine 473, a key event in the activation of the PI3K–AKT pathway. By blocking both mTORC1 and mTORC2, this compound achieves a more complete inhibition of mTOR signaling compared to rapamycin analogues, which target only mTORC1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable and retains its inhibitory activity over extended periods. Long-term treatment with this compound has been associated with sustained inhibition of mTOR signaling and continued suppression of tumor growth in in vitro and in vivo models. Prolonged exposure to this compound may also lead to the development of resistance mechanisms in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits mTOR signaling and suppresses tumor growth without causing significant toxicity. At higher doses, this compound may induce toxic effects such as diarrhea, fatigue, and stomatitis. These adverse effects are dose-dependent and highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety. Threshold effects have been observed, where a minimum effective dose is required to achieve significant tumor inhibition .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cell growth and survival. By inhibiting mTOR kinase, this compound affects the metabolic flux of key metabolites such as glucose and amino acids. This inhibition leads to a decrease in the levels of these metabolites, thereby reducing the availability of nutrients required for cell growth. This compound also interacts with enzymes and cofactors involved in metabolic pathways, further influencing cellular metabolism. The reduction in nutrient availability and metabolic flux contributes to the antiproliferative effects of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound accumulates in specific compartments, including the cytoplasm and nucleus, where it exerts its inhibitory effects on mTOR signaling. The localization and accumulation of this compound are critical factors that determine its efficacy and potency in inhibiting mTOR kinase .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with mTOR kinase and inhibits its activity. The targeting signals and post-translational modifications of this compound direct it to specific compartments, ensuring its effective inhibition of mTOR signaling. The subcellular localization of this compound also influences its stability and degradation, affecting its long-term efficacy in inhibiting tumor growth .

Méthodes De Préparation

La synthèse du CC-223 implique plusieurs étapes, notamment la préparation d'intermédiaires clés et leur couplage ultérieur dans des conditions de réaction spécifiques. Les voies synthétiques détaillées et les conditions de réaction sont exclusives et non divulguées au public. On sait que le this compound est un composé biodisponible par voie orale, ce qui indique que sa synthèse implique des étapes pour garantir sa stabilité et sa biodisponibilité .

Analyse Des Réactions Chimiques

Le CC-223 subit diverses réactions chimiques, en se concentrant principalement sur son interaction avec la kinase mTOR. Il inhibe à la fois mTORC1 et mTORC2, ce qui entraîne l'inhibition des voies de signalisation en aval. Le composé présente une inhibition de mTORC1 (protéine ribosomique S6 phosphorylée et protéine 1 liant 4E phosphorylée) et de mTORC2 (AKT phosphorylée en sérine 473) dans les systèmes cellulaires . Les principaux produits formés à partir de ces réactions sont les formes inhibées des biomarqueurs de la voie mTOR.

Comparaison Avec Des Composés Similaires

Le CC-223 est comparé à d'autres inhibiteurs de mTOR, tels que la rapamycine et ses analogues. Contrairement à la rapamycine, qui cible uniquement le complexe mTORC1, le this compound inhibe à la fois mTORC1 et mTORC2, offrant une inhibition plus complète de la voie mTOR. Cette double inhibition est supposée avoir un potentiel thérapeutique élargi et une efficacité clinique améliorée . Des composés similaires comprennent l'évérolimus, le tésirolimus et d'autres inhibiteurs de mTOR de deuxième génération .

Propriétés

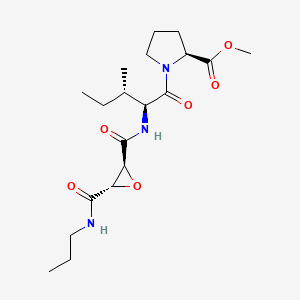

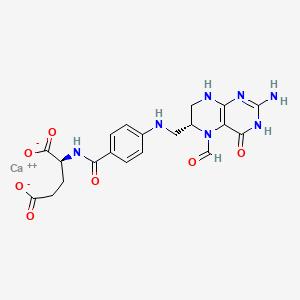

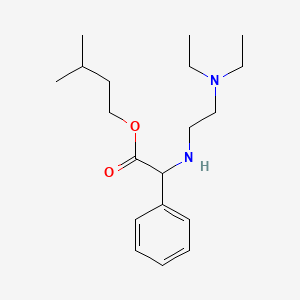

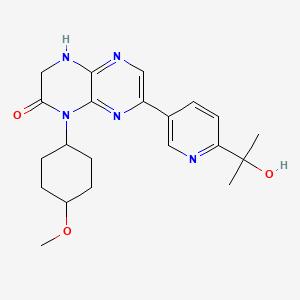

IUPAC Name |

3-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-5-(4-methoxycyclohexyl)-7,8-dihydropyrazino[2,3-b]pyrazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3/c1-21(2,28)17-9-4-13(10-22-17)16-11-23-19-20(25-16)26(18(27)12-24-19)14-5-7-15(29-3)8-6-14/h4,9-11,14-15,28H,5-8,12H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKLYTOEMRFKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=C1)C2=CN=C3C(=N2)N(C(=O)CN3)C4CCC(CC4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228013-30-6 | |

| Record name | Onatasertib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228013306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Onatasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ONATASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8RA3543SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary target of CC-223?

A1: this compound is a potent, selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. [] It targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). [, ]

Q2: How does this compound interact with mTOR?

A2: this compound binds to the ATP-binding site of the mTOR kinase, inhibiting its activity. [] This binding prevents the phosphorylation of downstream targets of both mTORC1 and mTORC2. [, ]

Q3: What are the downstream effects of this compound's inhibition of mTOR?

A3: this compound's inhibition of mTOR leads to a decrease in the phosphorylation of key downstream targets, including pS6RP, p4EBP1 (mTORC1 substrates), and pAKT (S473, an mTORC2 substrate). [, ] This ultimately leads to a decrease in tumor cell proliferation and the induction of apoptosis. [, ]

Q4: How does this compound differ from rapamycin analogs in its mechanism of action?

A4: While rapamycin analogs are allosteric inhibitors that primarily target mTORC1, this compound directly targets the mTOR kinase, inhibiting both mTORC1 and mTORC2. [, ] This dual inhibition results in a more complete blockade of the mTOR pathway and potentially overcomes resistance mechanisms associated with mTORC2 activation. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided abstracts do not disclose the molecular formula and weight of this compound. This information is likely available in full research articles or patents related to the compound.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided abstracts do not contain any spectroscopic data for this compound.

Q7: How does the structure of this compound contribute to its potency and selectivity for mTOR kinase?

A7: A series of 4,6- or 1,7-disubstituted-3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-ones were optimized for in vivo efficacy, leading to the identification of this compound. [] The specific structural features responsible for this compound's potency and selectivity are not described in detail in the abstracts but are likely outlined in full research publications.

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A8: this compound is orally bioavailable and is extensively metabolized. [, ] In humans, the major route of elimination is through urine (57.6%), with the primary circulating metabolite being M1. [] M1 and its metabolites account for >66% of the human dose. [] Feces represent the major excretion route in rats (67%) and dogs (70%). []

Q9: Are there any known drug-drug interactions with this compound?

A9: this compound is metabolized by CYP3A and CYP2C9. [] Co-administration with ketoconazole, a strong CYP3A4 inhibitor, increased the exposure of this compound and its primary metabolite M1 by 60-70% in healthy volunteers. [] This suggests that dosage adjustments may be necessary when this compound is used in conjunction with strong CYP3A4 inhibitors.

Q10: What is the relationship between this compound exposure and its pharmacodynamic effects?

A10: In preclinical studies, this compound showed dose-dependent inhibition of mTOR pathway biomarkers (pS6RP, pAKT) in tumor-bearing mice. [, , ] This inhibition correlated with plasma exposure of the drug. []

Q11: Have any studies investigated the impact of this compound on cardiac repolarization?

A11: Yes, a Phase 1 study incorporated electrocardiogram (ECG) analysis to assess this compound's effect on cardiac repolarization. [] The study found no clinically significant effects of this compound on QTcF interval or other ECG parameters, suggesting a favorable cardiac safety profile. []

Q12: What types of cancer cell lines have shown sensitivity to this compound in vitro?

A12: this compound has demonstrated growth inhibitory activity in a variety of hematologic and solid tumor cell lines, including prostate cancer, [, ] multiple myeloma, [, , ] non-Hodgkin lymphoma, [] hepatocellular carcinoma, [, ] breast cancer, [, ] glioblastoma, [, , ] and non-small cell lung cancer. []

Q13: Has this compound shown efficacy in in vivo models of cancer?

A13: Yes, this compound demonstrated dose-dependent tumor growth inhibition in several xenograft models, including prostate cancer, [] multiple myeloma, [] hepatocellular carcinoma, [] and glioblastoma. []

Q14: Have any clinical trials been conducted with this compound?

A14: Yes, multiple Phase 1 clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound in patients with advanced solid tumors and hematologic malignancies. [, , , , , , , ]

Q15: Are there known mechanisms of resistance to this compound?

A15: While specific resistance mechanisms haven't been fully elucidated, some studies suggest a potential association between IRF4 expression and resistance to this compound in hematologic cancer cell lines. [] Conversely, activation of the mTOR pathway seems to be associated with sensitivity to the drug. []

Q16: What is the safety profile of this compound based on preclinical and clinical data?

A16: Preclinical studies and Phase 1 trials have reported a manageable safety profile for this compound, with most adverse events being typical of drugs targeting the mTOR pathway. [, , , , , , , ] Commonly reported adverse events include fatigue, hyperglycemia, rash, anorexia, nausea, vomiting, and diarrhea. [, , ]

Q17: Are there any potential long-term effects of this compound that are currently unknown?

A17: The long-term effects of this compound are still under investigation in ongoing clinical trials.

Q18: Have there been any studies investigating the use of biomarkers to predict this compound efficacy or monitor treatment response?

A18: Yes, this compound's pharmacodynamic effects on mTOR pathway biomarkers (pS6RP, pAKT, p4EBP1) have been extensively studied in preclinical and clinical settings. [, , , , , , ] These biomarkers are used to assess target engagement and potentially guide dose optimization. [, ]

Q19: What are the potential future directions for this compound research and development?

A19: Future research with this compound may focus on:

- Optimizing combination therapies with other anticancer agents, such as Bruton tyrosine kinase (BTK) inhibitors, [] 5-Azacitidine, [] or Erlotinib, [, ] to enhance efficacy and overcome resistance.

- Evaluating the potential of this compound in specific patient populations, such as those with tumors harboring mutations in genes like PIK3CA, PTEN, BRAF, or CTNNB1. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.